4-Bromo-N-(2-oxo-3-azepanyl)benzamide

Lipophilicity XLogP3 Physicochemical property

4-Bromo-N-(2-oxo-3-azepanyl)benzamide (CAS 624726-60-9, PubChem CID is a substituted benzamide featuring a 4‑bromobenzoyl group linked via an amide bond to a 2‑oxo‑3‑azepanyl (ε‑caprolactam) moiety. With a molecular formula of C₁₃H₁₅BrN₂O₂, a molecular weight of 311.17 g mol⁻¹, and a computed XLogP3‑AA of 2.1, the compound occupies a distinct physicochemical space relative to its 4‑fluoro and 4‑methyl congeners.

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
CAS No. 624726-60-9
Cat. No. B12042231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(2-oxo-3-azepanyl)benzamide
CAS624726-60-9
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
Structural Identifiers
SMILESC1CCNC(=O)C(C1)NC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H15BrN2O2/c14-10-6-4-9(5-7-10)12(17)16-11-3-1-2-8-15-13(11)18/h4-7,11H,1-3,8H2,(H,15,18)(H,16,17)
InChIKeyYLDKBRZWBRPBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(2-oxo-3-azepanyl)benzamide (CAS 624726-60-9): A Rare Brominated Azepanone-Benzamide for Synthetic Elaboration and Screening Collections


4-Bromo-N-(2-oxo-3-azepanyl)benzamide (CAS 624726-60-9, PubChem CID 3311305) is a substituted benzamide featuring a 4‑bromobenzoyl group linked via an amide bond to a 2‑oxo‑3‑azepanyl (ε‑caprolactam) moiety [1]. With a molecular formula of C₁₃H₁₅BrN₂O₂, a molecular weight of 311.17 g mol⁻¹, and a computed XLogP3‑AA of 2.1, the compound occupies a distinct physicochemical space relative to its 4‑fluoro and 4‑methyl congeners [1][2]. It is distributed through the Sigma‑Aldrich Library of Rare Organics (SALOR) as a screening compound for early‑discovery research, with the vendor explicitly noting that no analytical data are collected for this product . Critically, the compound is not associated with any known bioactivity in the ChEMBL database, underscoring its status as an unexplored chemical probe [3].

Why 4-Bromo-N-(2-oxo-3-azepanyl)benzamide Cannot Be Replaced by Its 4‑Fluoro or 4‑Methyl Analogues


Simple replacement of the 4‑bromo substituent with a fluoro or methyl group yields compounds with markedly different physicochemical and reactivity profiles. The bromine atom imparts a molecular weight of 311.17 g mol⁻¹ and an XLogP3‑AA of 2.1, compared with ∼250 g mol⁻¹ for the 4‑fluoro analogue (CAS 1214843‑85‑2) and ∼246 g mol⁻¹ for the 4‑methyl analogue (CAS 128068‑27‑9) [1]. These differences in lipophilicity and size directly influence membrane permeability, protein binding, and compound solubility in screening assays. Moreover, only the 4‑bromo variant offers the synthetic versatility of an aryl bromide handle for downstream cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), capabilities that neither the 4‑fluoro nor the 4‑methyl congener can match [2]. Consequently, substituting a “close analogue” without the bromine atom forfeits both the tailored physicochemical balance and the opportunity for late‑stage functionalisation, making compound‑specific procurement essential for structure‑activity‑relationship (SAR) studies and library design.

Quantitative Differentiation of 4-Bromo-N-(2-oxo-3-azepanyl)benzamide Against In‑Class Analogues


Higher Lipophilicity Drives Distinct Partitioning Behaviour Relative to 4‑Fluoro Analogue

The 4‑bromo substitution increases the compound's computed lipophilicity by approximately 0.7–1.0 logP units compared with the 4‑fluoro analogue, a difference that can meaningfully alter membrane permeability and non‑specific protein binding in cellular assays [1][2]. While the 4‑fluoro analogue has a molecular weight of 250.27 g mol⁻¹, the target compound weighs 311.17 g mol⁻¹, reflecting the heavier bromine atom . No experimental logP data are available for either compound; the values are computed using the XLogP3‑AA algorithm (PubChem) and the ZINC pipeline [1][2].

Lipophilicity XLogP3 Physicochemical property

Aryl Bromide Enables Late‑Stage Functionalisation via Cross‑Coupling Chemistry Not Accessible to Fluoro or Methyl Congeners

4‑Bromo‑N‑(2‑oxo‑3‑azepanyl)benzamide possesses a synthetically versatile aryl bromide group that can participate directly in palladium‑catalysed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, etc.), enabling rapid diversification of the benzamide ring [1][2]. In contrast, the 4‑fluoro analogue is essentially inert under standard cross‑coupling conditions owing to the strength of the C–F bond (bond dissociation energy ~126 kcal mol⁻¹ vs. ~81 kcal mol⁻¹ for C–Br), and the 4‑methyl analogue lacks a reactive functional group altogether [2]. No head‑to‑head reactivity comparison has been published for these specific compounds; the differentiation rests on well‑established principles of aryl halide reactivity [1][2].

Cross-coupling Suzuki reaction Synthetic handle

Sigma‑Aldrich SALOR Collection Provenance with Explicit ‘As‑Is’ Status Differentiates Procurement Risk from Fully Characterised Analogues

4‑Bromo‑N‑(2‑oxo‑3‑azepanyl)benzamide is distributed by Sigma‑Aldrich as part of the SALOR (Sigma‑Aldrich Library of Rare Organics) collection under catalogue number AldrichCPR . Sigma‑Aldrich explicitly states that it ‘does not collect analytical data for this product’ and that the ‘buyer assumes responsibility to confirm product identity and/or purity’; all sales are final with no warranty of merchantability or fitness for a particular purpose . In contrast, more common benzamide analogues (e.g., the 4‑methyl derivative) are available from multiple vendors with certificates of analysis and defined purity specifications . This provenance profile is critical for procurement decisions: the compound offers access to a rare chemical space for exploratory screening, but it requires in‑house quality control that fully characterised analogues do not.

Screening collection SALOR Quality assurance

Absence of Known Bioactivity in ChEMBL Distinguishes the Compound as a ‘Blank Slate’ for Novel Target Screening

The ZINC database reports that 4‑bromo‑N‑(2‑oxo‑3‑azepanyl)benzamide has ‘no known activity for this compound’ in ChEMBL 20 and is ‘not reported in any publications per ChEMBL’ [1]. Similarly, the compound appears in PubChem with only computed descriptors and no bioassay data [2]. This stands in contrast to numerous substituted benzamides and azepanone derivatives that carry known biological annotations (e.g., kinase inhibition, GPCR modulation) and may therefore carry target‑based bias in screening collections. The absence of prior bioactivity annotation makes the compound particularly suitable for unbiased phenotypic screening or as a negative control in target‑based assays where known active benzamides must be avoided.

ChEMBL Bioactivity Screening

Optimal Use Cases for 4-Bromo-N-(2-oxo-3-azepanyl)benzamide Stemming from Differentiated Evidence


Late‑Stage Diversification in Medicinal Chemistry SAR Campaigns

The aryl bromide handle enables Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings directly on the intact benzamide scaffold, allowing rapid parallel synthesis of analogue libraries without de novo resynthesis of the azepanone core [1]. This capability is absent in the 4‑fluoro and 4‑methyl congeners, making the 4‑bromo compound the preferred starting material for SAR exploration requiring C–C or C–N bond formation at the para position.

Unbiased Phenotypic Screening and Novel Target Identification

With zero documented bioactivity in ChEMBL and PubChem, the compound carries no target‑based pre‑annotation, making it an ideal candidate for unbiased high‑content or phenotypic screening platforms where discovering novel mechanisms is the primary goal [1][2]. Researchers should note the ‘as‑is’ SALOR provenance and implement in‑house quality control (LC‑MS, NMR) prior to screening .

Physicochemical Probe for Membrane Permeability and Lipophilicity SAR

The XLogP3‑AA of 2.1 (PubChem) places the compound in a favourable lipophilicity range for cell permeability while retaining two hydrogen‑bond donors and two acceptors [1]. Compared with the less lipophilic 4‑fluoro analogue, the 4‑bromo compound offers a measurable increase in logP (~0.7 units) that can be exploited to probe the role of lipophilicity in target engagement or off‑target binding [2].

Heavy‑Atom Derivative for X‑ray Crystallography

The bromine atom serves as an anomalous scatterer for macromolecular X‑ray crystallography (Br K‑edge ∼0.92 Å), facilitating experimental phasing of protein‑ligand co‑crystal structures. This application is unique to the 4‑bromo analogue and is not accessible with the 4‑fluoro or 4‑methyl derivatives .

Quote Request

Request a Quote for 4-Bromo-N-(2-oxo-3-azepanyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.